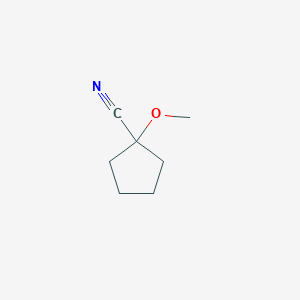

1-Methoxycyclopentane-1-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

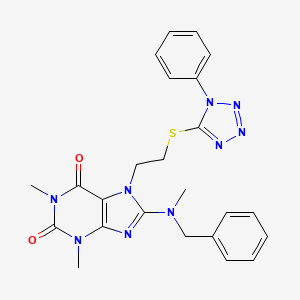

1-Methoxycyclopentane-1-carbonitrile is a chemical compound with the molecular formula C7H11NO and a molecular weight of 125.17 . It is used in scientific research due to its complex structure.

Molecular Structure Analysis

The molecular structure of 1-Methoxycyclopentane-1-carbonitrile consists of 7 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom .科学的研究の応用

Oxidative Coupling and Catalytic Dimerization

In a study exploring the oxidative coupling of methyl acrylate on Ruthenium(0), researchers isolated complexes that were active for the Ru(0)-catalyzed dimerization of methyl acrylate. This process suggests an oxidative coupling mechanism, highlighting the potential of related methoxycyclopentane carbonitriles in catalytic dimerization processes (Hirano et al., 2009).

Photochemical Behavior

Research on the photochemistry of cyclic α-oxo oxime methyl ethers and their acyclic analogs at λ 254 nm in acetonitrile has provided insight into the influence of ring size on product formation. This study shows how isomers undergo E-Z isomerization and photodecomposition, indicating the significance of related methoxycyclopentane carbonitriles in understanding photochemical reactions (Buys et al., 2010).

Rhodium-catalyzed Cyclization

Another application involves rhodium-catalyzed cyclization of 1,6-enynes with arylboronic acids, demonstrating the regioselective addition of an arylrhodium(I) species across carbon-carbon triple bonds. This leads to the formation of (Z)-1-(1-arylethylidene)-2-vinylcyclopentanes, revealing potential uses of methoxycyclopentane carbonitriles in facilitating cyclization processes (Miura et al., 2005).

Radical Annulations and Cyclizations

The reaction of isonitriles under radical conditions, producing novel heterocyclic systems, showcases the role of related methoxycyclopentane carbonitriles in radical annulations and cyclizations. This process results in the formation of cyclopenta-fused quinoxalines and quinolines through a series of annulation steps, highlighting the versatility of these compounds in organic synthesis (Nanni et al., 1995).

特性

IUPAC Name |

1-methoxycyclopentane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-9-7(6-8)4-2-3-5-7/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQQWPIHPKNKDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCC1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

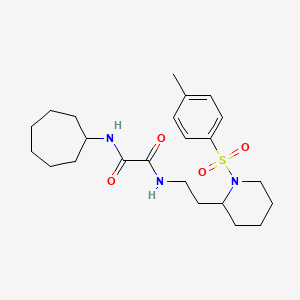

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2662194.png)

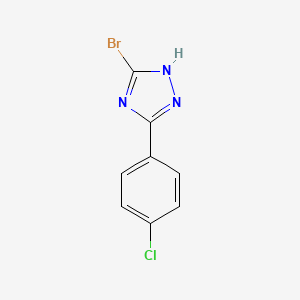

![[4-(3-Chloropyridin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2662197.png)

![N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/no-structure.png)

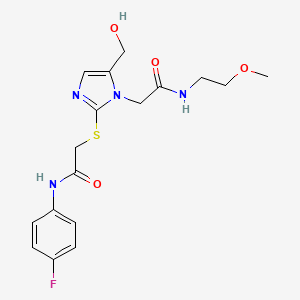

![N-(2,5-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2662199.png)

![6-chloro-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2662207.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2662209.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclopropyl)propanoic acid](/img/structure/B2662210.png)

![N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide](/img/structure/B2662211.png)

![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate](/img/structure/B2662213.png)